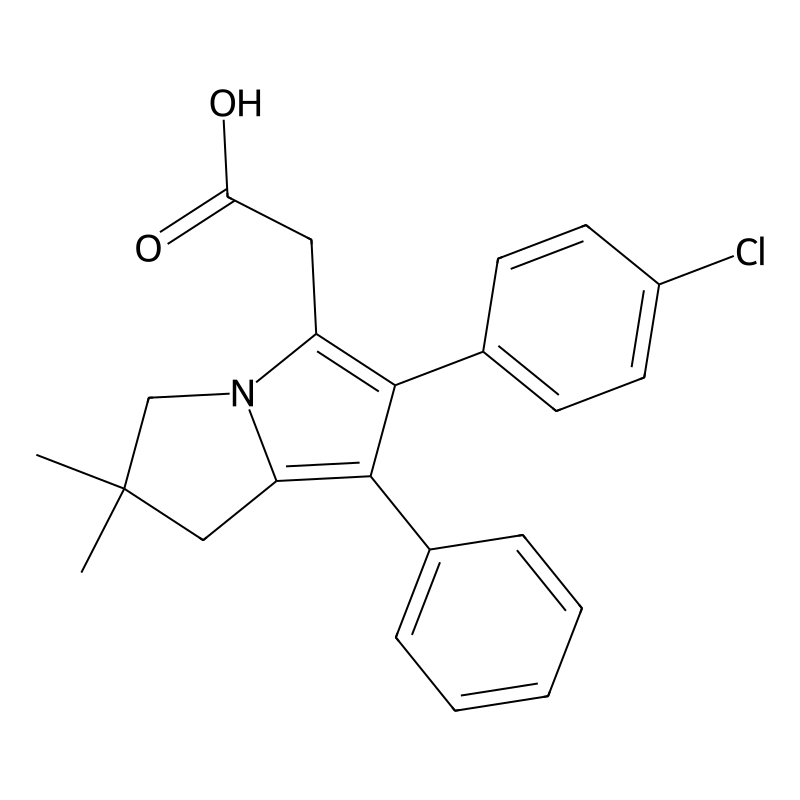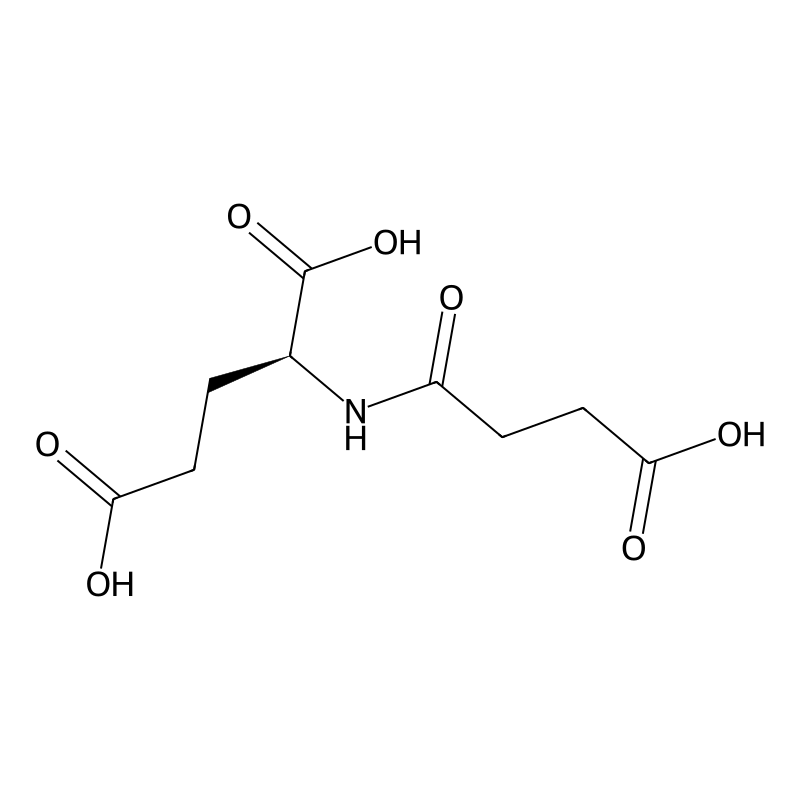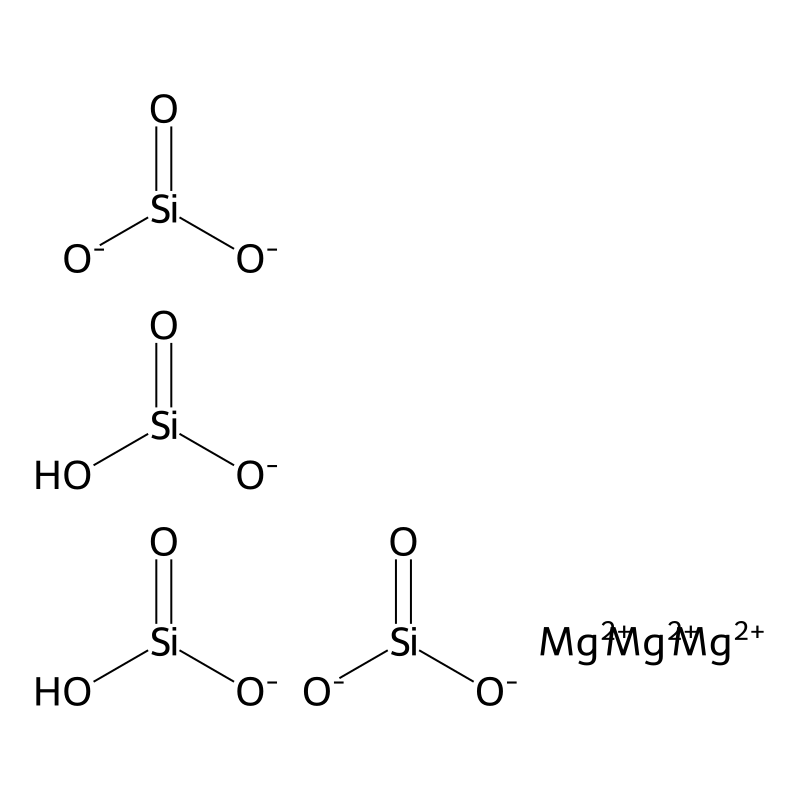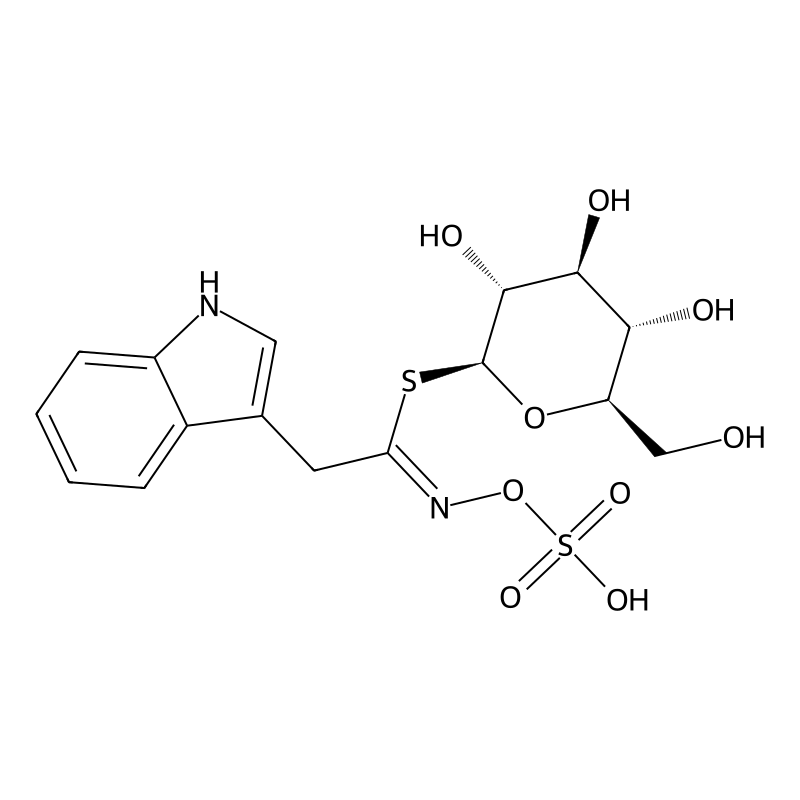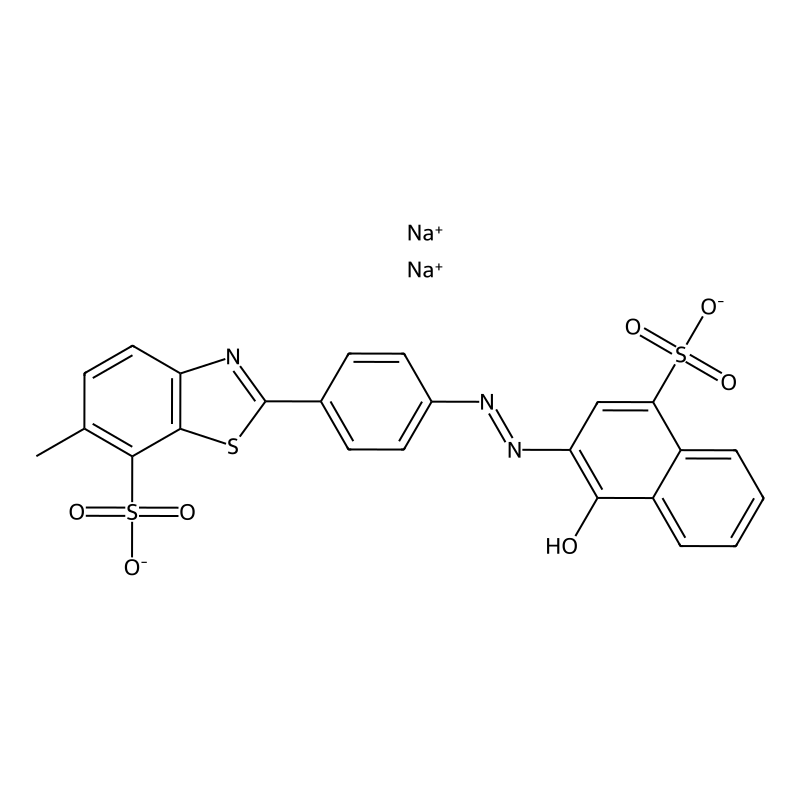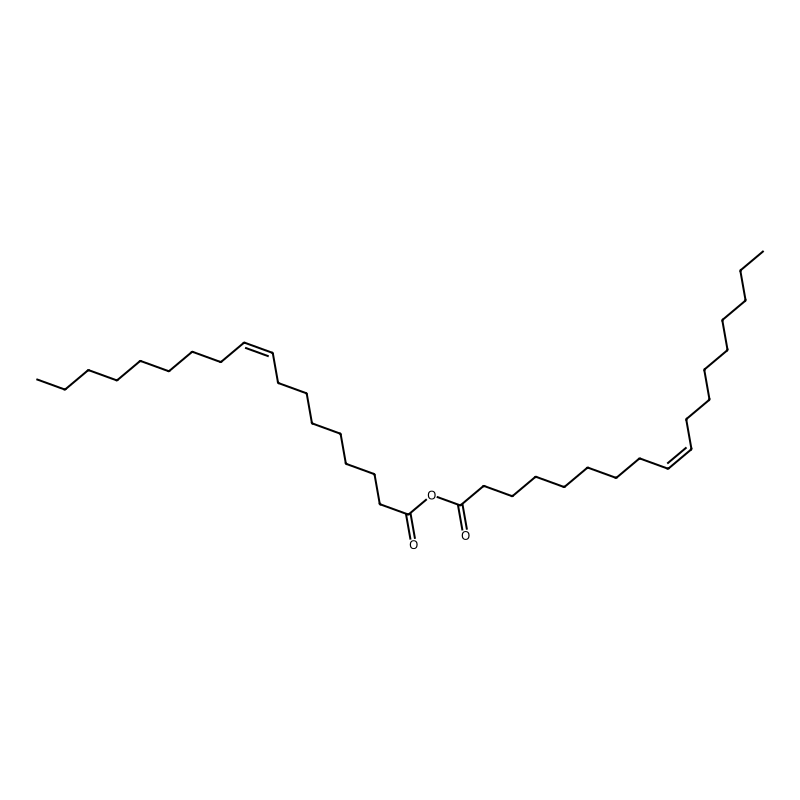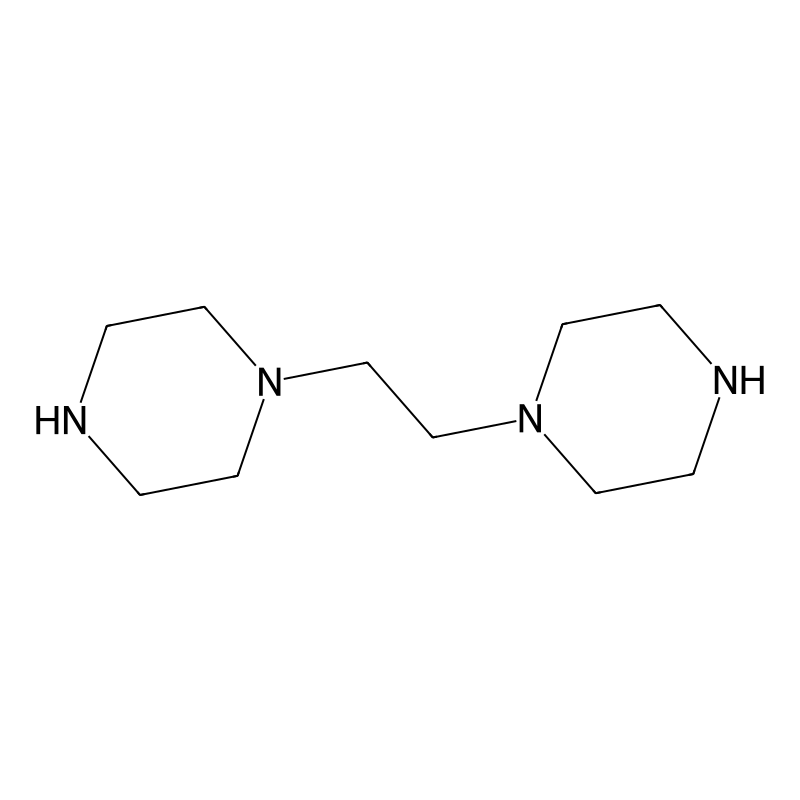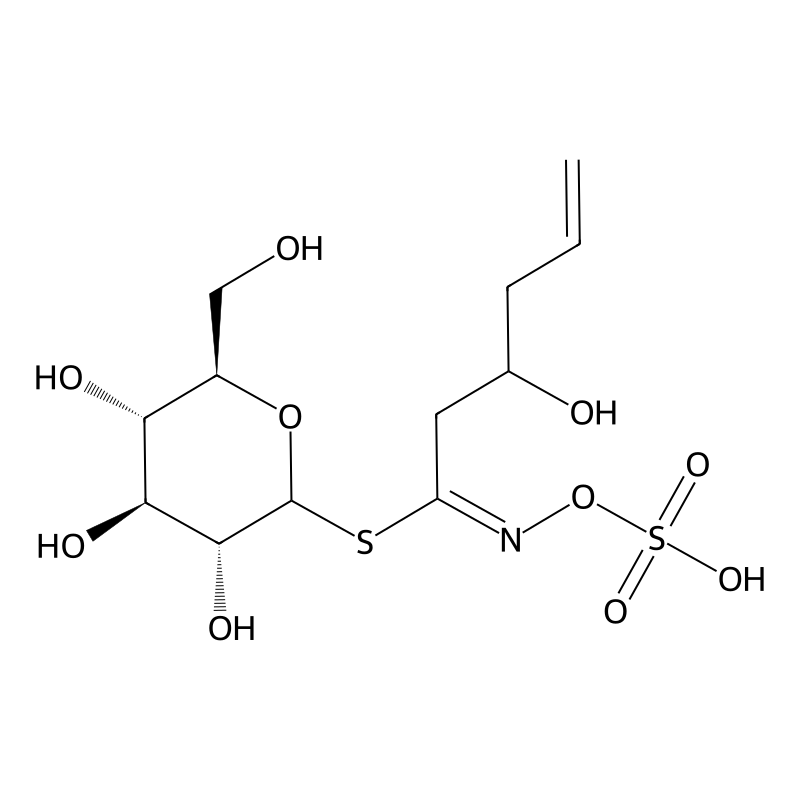4-[(3-Methylbenzyl)oxy]benzoyl chloride
![4-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure-2d/800/S864371.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- The compound has been used in the study of crystal structures . Specifically, it was used in the synthesis of ethyl 4-[(4-methylbenzyl)-oxy]benzoate .
- The study focused on the conformational flexibility of the molecule and its crystal structure .
- The compound crystallizes with three molecules in the asymmetric unit. The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .
- The results showed that the molecules in the crystal packing are connected by weak C—H interactions .
Crystallography and Material Science
Proteomics Research
- The compound is used in pharmaceutical testing .
- It is often used as a reference standard for accurate results .
- The specific application and methods of use in this field were not detailed in the source .
Pharmaceutical Testing
Proteomics Research
This compound is a derivative of benzoic acid containing a chloride group (-COCl) and a 3-methylbenzyloxy group (-(CH2)2-C6H4-CH3-O-) attached to the benzene ring. The 3-methylbenzyl group indicates a methyl group (CH3) positioned at the third carbon of the benzene ring linked to an oxygen atom which is then bonded to the main structure. The significance of this compound lies in its potential application for protein modification in proteomic research [].
Molecular Structure Analysis
The key feature of the molecule is the presence of both an electrophilic carbonyl chloride group (C=O-Cl) and an ether linkage (C-O-C) connecting the 3-methylbenzyl group to the benzene ring. This combination allows the compound to react with nucleophilic groups on biomolecules, particularly the amine groups present in protein side chains [].
Chemical Reactions Analysis
One primary reaction of interest for 4-[(3-methylbenzyl)oxy]benzoyl chloride is its use in protein derivatization. This involves the reaction of the carbonyl chloride group with the amine group of a protein lysine residue. The reaction can be represented by the following equation (where R represents the protein backbone):
R-NH2 + ClC(=O)-Ar-O-CH2-C6H4-CH3 -> R-NH-C(=O)-Ar-O-CH2-C6H4-CH3 + HCl (Eq. 1) []
